Product packaging for Butane-1,1,1,4,4,4-d6(Cat. No.:CAS No. 13183-67-0)

Butane-1,1,1,4,4,4-d6

Cat. No.: B084257
CAS No.: 13183-67-0
M. Wt: 64.16 g/mol
InChI Key: IJDNQMDRQITEOD-WFGJKAKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Butane-1,1,1,4,4,4-d6 (CAS 13183-67-0) is a high-purity, symmetrically hexadeuterated isotopologue of n-butane, where six hydrogen atoms at the terminal methyl groups are replaced with deuterium (D), yielding a molecular formula of C₄H₄D₆ and a molecular weight of 64.16 g/mol . This stable, gaseous compound exhibits key physical properties including a boiling point of -0.5°C, a melting point of -138°C, and a vapor density of 2.11 (vs air) . Its primary research value lies in its role as a superior internal standard and tracer in quantitative Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, where the deuterium atoms provide a distinct spectral signature, minimizing background interference and enabling precise tracking and quantification in complex chemical or biological mixtures . The symmetric substitution on both ends of the molecule (CD₃CH₂CH₂CD₃) is particularly valuable for studying reaction mechanisms, kinetic isotope effects, and metabolic pathways, as the deuterium labels allow researchers to elucidate intricate processes in catalysis, materials science, and environmental analysis . It is classified as a highly flammable gas (UN 1011, 2.1) and requires careful handling away from ignition sources, with use recommended in well-ventilated areas or with appropriate respiratory protection . This product is intended For Research Use Only and is not suitable for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H10 B084257 Butane-1,1,1,4,4,4-d6 CAS No. 13183-67-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,1,4,4,4-hexadeuteriobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10/c1-3-4-2/h3-4H2,1-2H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJDNQMDRQITEOD-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])CCC([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50583919
Record name (1,1,1,4,4,4-~2~H_6_)Butane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

64.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13183-67-0
Record name (1,1,1,4,4,4-~2~H_6_)Butane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 13183-67-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Synthetic Methodologies for Butane 1,1,1,4,4,4 D6

Strategic Selection of Deuterated Precursors for Terminal Labeling

One common approach is to employ deuterated building blocks. For instance, a Grignard reagent prepared from a deuterated methyl halide (CD₃MgX) can be used to construct the butane (B89635) backbone. Another effective strategy involves the use of terminally functionalized C4 compounds, which can be converted to the target molecule through reactions with deuterated reagents.

Below is a table of potential precursors and the rationale for their selection:

PrecursorFormulaRationale for UsePotential Reaction
Succinic acidHOOC(CH₂)₂COOHA readily available C4 building block. The carboxylic acid groups can be reduced and then converted to leaving groups for substitution with deuteride (B1239839).Reduction to 1,4-butanediol, followed by tosylation and reaction with a deuteride source like lithium aluminum deuteride (LiAlD₄).
1,4-DichlorobutaneCl(CH₂)₄ClThe terminal chlorine atoms are good leaving groups for nucleophilic substitution by a deuteride source.Reaction with a strong deuteride-donating agent.
1,3-ButadieneCH₂=CH-CH=CH₂The conjugated diene system can undergo catalytic deuteration to potentially yield the saturated, terminally deuterated alkane under specific conditions.Catalytic deuteration using D₂ gas and a suitable catalyst.
Putrescine (1,4-Diaminobutane)H₂N(CH₂)₄NH₂The amino groups can be converted into better leaving groups for subsequent substitution reactions.Conversion to a quaternary ammonium (B1175870) salt followed by reaction with a deuteride source.

The selection of these precursors is guided by their commercial availability, the reactivity of their functional groups, and the feasibility of achieving high regioselectivity in the deuteration step.

Catalytic Deuteration Reactions and Optimization Parameters

Catalysis plays a pivotal role in the efficient and selective formation of carbon-deuterium (C-D) bonds. Both heterogeneous and homogeneous catalysis offer distinct advantages for the synthesis of butane-1,1,1,4,4,4-d6, with the choice of catalyst and reaction conditions being critical for maximizing yield and isotopic enrichment. Increasing demand for deuterium-labeled organic molecules has spurred interest in selective methods for deuterium (B1214612) installation researchgate.netcore.ac.uknih.govbohrium.com.

Heterogeneous catalysis involves the use of a catalyst in a different phase from the reactants, typically a solid catalyst with gaseous or liquid reactants. These systems are advantageous due to the ease of catalyst separation and recovery. For the synthesis of this compound, heterogeneous catalysts can be employed in direct exchange reactions or for the deuteration of unsaturated precursors.

Research has shown that the exchange of n-butane with deuterium can be catalyzed by tungsten films at temperatures below 250 K. This reaction primarily involves simple exchange without significant self-poisoning of the catalyst rsc.org. Other commonly used heterogeneous catalysts for hydrogenation, which can be adapted for deuteration with D₂, include palladium on charcoal (Pd/C), platinum on carbon (Pt/C), and Raney Nickel.

Optimization of heterogeneous catalytic reactions involves several parameters:

Temperature: Lower temperatures are often favored to minimize side reactions and deuterium scrambling.

Pressure: The partial pressure of deuterium gas (D₂) can influence the reaction rate and efficiency.

Catalyst Support and Loading: The choice of support material (e.g., charcoal, alumina) and the concentration of the active metal can impact catalytic activity and selectivity.

Solvent: The solvent must be inert under the reaction conditions and capable of dissolving the substrate.

CatalystTypical SubstrateDeuterium SourceKey Advantages
Tungsten Filmn-ButaneD₂ gasDirect C-H activation at low temperatures rsc.org.
Palladium on Charcoal (Pd/C)Butenes, ButadienesD₂ gasHigh activity, widely used for hydrogenation youtube.com.
Platinum(IV) Oxide (PtO₂)Unsaturated precursorsD₂ gasEffective under mild conditions.
Raney NickelUnsaturated precursorsD₂ gasCost-effective, high activity.

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, often provides higher selectivity and milder reaction conditions compared to heterogeneous systems acs.orgyoutube.com. The use of isotope labels has been fundamentally important in determining the mechanisms of homogeneously catalyzed reactions unt.edu. Soluble transition metal complexes, such as those of rhodium, iridium, and ruthenium, are effective for catalytic deuteration.

For the synthesis of this compound, a strategy could involve the catalytic transfer deuteration of an appropriate unsaturated precursor. Catalytic transfer deuteration is an emerging technique that avoids the use of pressurized D₂ gas by employing deuterium-donating solvents or reagents researchgate.netcore.ac.uknih.govbohrium.com.

Key optimization parameters for homogeneous catalysis include:

Catalyst and Ligand Design: The electronic and steric properties of the ligands coordinated to the metal center are crucial for tuning reactivity and selectivity.

Deuterium Source: While D₂ gas is common, alternative sources like deuterated alcohols (e.g., isopropanol-d₈) or formic acid-d₂ can be used in transfer deuteration.

Solvent: The choice of solvent can affect catalyst solubility, stability, and activity.

Temperature and Pressure: Milder conditions are often sufficient, which helps to preserve the regioselectivity of deuterium incorporation.

The development of homogeneous catalytic systems for the C(sp³)–H functionalization of gaseous alkanes is also a promising area of research researchgate.netsemanticscholar.org.

Multi-Step Synthetic Pathways for Enhancing Isotopic Purity and Regioselectivity

When direct deuteration methods are not sufficiently selective, multi-step synthetic pathways are employed to ensure high isotopic purity and precise placement of deuterium atoms vapourtec.comlibretexts.orglibretexts.orgarxiv.org. A well-designed multi-step synthesis allows for the introduction of deuterium at a specific stage of the reaction sequence, often on a precursor that is highly activated for regioselective deuteration.

A plausible multi-step synthesis for this compound could start from a readily available C4 compound like succinic acid.

Example Synthetic Pathway:

StepTransformationReagents and ConditionsPurpose
1 Reduction of Carboxylic AcidSuccinic acid is reduced to 1,4-butanediol.BH₃·THF or LiAlH₄
2 Conversion to Dihalide1,4-butanediol is converted to 1,4-dibromobutane.PBr₃ or HBr
3 Deuteride Substitution1,4-dibromobutane is reacted with a deuterated nucleophile.LiAlD₄ or CD₃MgBr followed by hydrolysis with D₂O
4 PurificationThe final product is purified.Distillation or chromatography

This approach provides excellent control over the location of the deuterium labels, as the C-D bonds are formed in the final steps of the synthesis on a molecule with well-defined reactive sites.

Analytical Verification of Deuterium Enrichment and Isotopic Purity

Following the synthesis, it is imperative to verify the isotopic enrichment and purity of the final product. This ensures that the deuterium atoms are present in the desired quantity and at the correct positions. High-resolution mass spectrometry is a primary tool for this analysis.

High-resolution mass spectrometry (HRMS) can distinguish between ions of very similar mass, making it ideal for analyzing isotopically labeled compounds. For this compound, HRMS is used to confirm the incorporation of six deuterium atoms.

The analysis focuses on several key aspects:

Molecular Ion Peak: The molecular ion of unlabeled n-butane (C₄H₁₀) has a nominal mass of 58 amu. The target compound, this compound (C₄H₄D₆), will have a molecular ion peak at a nominal mass of 64 amu, representing a mass shift of +6.

Isotopic Distribution: HRMS provides a detailed isotopic pattern. The relative intensities of the M, M+1, M+2, etc., peaks can be compared to theoretical distributions to confirm the number of deuterium atoms and the absence of partially deuterated species.

Fragmentation Analysis: In techniques like Gas Chromatography-Mass Spectrometry (GC-MS), the fragmentation pattern of the molecule can provide information about the location of the deuterium atoms. For this compound, the loss of a CD₃ group would result in a fragment ion that is 3 amu heavier than the corresponding fragment from unlabeled butane.

Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a powerful technique for studying protein structure and dynamics by monitoring the exchange of backbone amide hydrogens with deuterium thermofisher.comnih.govnih.gov. While not directly used for the analysis of small molecules like butane, the principles of using mass spectrometry to track deuterium are fundamental to both fields.

Expected Mass Spectrometry Data for this compound:

ParameterUnlabeled n-Butane (C₄H₁₀)This compound (C₄H₄D₆)
Chemical Formula C₄H₁₀C₄H₄D₆
Exact Mass 58.0783 u64.1160 u
Nominal Mass of Molecular Ion (M⁺) 5864
Major Fragment Ion (Loss of CH₃/CD₃) m/z 43 (C₃H₇⁺)m/z 46 (C₃H₄D₃⁺)
Major Fragment Ion (Loss of C₂H₅/C₂H₂D₃) m/z 29 (C₂H₅⁺)m/z 32 (C₂H₂D₃⁺)

The precise measurement of the molecular ion's mass and the analysis of its fragmentation pattern in a high-resolution mass spectrometer provide definitive evidence for the successful synthesis of this compound with high isotopic purity.

Advanced Nuclear Magnetic Resonance Spectroscopy (e.g., ²H NMR) for Deuterium Position Confirmation

Confirming the precise location and incorporation of deuterium atoms within a molecule is critical for validating the synthesis of this compound. Advanced Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Deuterium NMR (²H NMR), serves as the primary analytical tool for this purpose. wikipedia.org

²H NMR spectroscopy directly detects the deuterium nucleus, which has a nuclear spin of I=1. The chemical shift range in ²H NMR is virtually identical to that of proton (¹H) NMR, as both nuclei experience the same local electronic environments. umass.eduillinois.edu This allows for a direct correlation between the signals in both spectra.

The confirmation process involves a comparative analysis of the ¹H and ²H NMR spectra of the synthesized compound:

¹H NMR Analysis : In an unlabeled butane molecule, the spectrum would show signals for both the methyl (-CH₃) and methylene (B1212753) (-CH₂) protons. For this compound, the signal corresponding to the terminal methyl protons should be absent or significantly diminished, while the signal for the internal methylene protons at the C2 and C3 positions remains.

²H NMR Analysis : The ²H NMR spectrum is used to verify the successful incorporation of deuterium. magritek.com For this compound, a single, strong resonance peak is expected. This peak corresponds to the six chemically equivalent deuterium atoms located on the two terminal methyl groups. Due to the quadrupolar nature of the deuterium nucleus, ²H NMR signals are typically broader than ¹H signals. wikipedia.orgmagritek.com

The combination of these two spectra provides unambiguous evidence of the isotopic labeling pattern. The disappearance of the methyl signal in the ¹H spectrum coupled with the appearance of a corresponding strong signal in the ²H spectrum confirms that deuteration has occurred specifically at the desired 1 and 4 positions.

The following table outlines the expected NMR data for this compound.

Nucleus Position Expected Chemical Shift (δ, ppm) Expected Multiplicity Notes
¹H-CH₂- (C2, C3)~1.3-1.4MultipletSignal for the four protons on the internal carbons.
¹H-CH₃ (C1, C4)~0.9Absent / Highly ReducedThe absence of this signal indicates successful deuteration at the terminal positions.
²H-CD₃ (C1, C4)~0.9Broad SingletA strong signal confirming the presence and chemical environment of the six deuterium atoms. rsc.orgwikipedia.org

Engineering Considerations for Scalable Production of Research-Grade this compound

The transition from laboratory-scale synthesis to the scalable production of research-grade this compound introduces significant engineering challenges. These considerations span the entire production workflow, from reactor design and reagent handling to purification and quality assurance, driven by the increasing demand for high-purity deuterated compounds in pharmaceutical and analytical applications. congruencemarketinsights.com

Reactor Technology and Reagent Handling: For scalable production, batch reactors may be replaced by continuous flow systems. Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and mixing, which is crucial for ensuring consistent product quality and safety. thalesnano.com When using deuterium gas (D₂), specialized equipment capable of handling high pressures is required. An engineering solution is the on-demand generation of D₂ gas from D₂O via electrolysis, which mitigates the risks associated with storing large volumes of high-pressure gas and allows for production rates suitable for kilogram-scale synthesis. thalesnano.com The use of robust, air- and water-stable catalysts is also a key consideration for industrial settings, as it simplifies reactor setup and reduces sensitivity to process fluctuations. nih.gov

Purification and Quality Control: Achieving the high isotopic and chemical purity required for research-grade materials necessitates advanced, scalable purification technologies. congruencemarketinsights.com Cryogenic distillation is a suitable method for separating this compound from any remaining unlabeled or partially deuterated butane, leveraging the slight differences in their boiling points. Automated distillation and inline purity monitoring systems are being integrated into production facilities to meet stringent quality requirements. congruencemarketinsights.com Quality control is rigorously maintained through analytical techniques such as NMR spectroscopy to confirm isotopic enrichment and positioning, and Gas Chromatography-Mass Spectrometry (GC-MS) to verify chemical purity.

Handling and Storage: Butane is a gas at standard temperature and pressure and is typically handled and stored as a liquefied gas. Engineering controls must be in place to manage its high volatility and flammability. This includes storage in pressurized cylinders or tanks designed for liquefied petroleum gas. scribd.com While butane is less reactive than unsaturated C4 hydrocarbons like butadiene, materials used in storage and transfer systems must be selected to prevent any potential catalytic degradation or contamination. scribd.com Companies specializing in deuterated compounds have established infrastructure for producing and shipping deuterium gas and other deuterated reagents in customized high-pressure cylinders, ensuring a reliable supply chain for production. zeochem.com

Key engineering considerations are summarized in the table below.

Area Consideration Technology/Method Objective
Reaction Scalability and SafetyContinuous Flow Reactors; On-demand D₂ GenerationEnhance process control, improve safety, and enable large-scale production. thalesnano.com
Deuterium Source Cost and HandlingUse of Deuterium Oxide (D₂O)Reduce raw material costs and improve operational safety for large volumes. nih.gov
Purification Isotopic & Chemical PurityAutomated Cryogenic DistillationAchieve >98% isotopic enrichment required for research-grade products. congruencemarketinsights.com
Quality Control Verification²H NMR, ¹H NMR, GC-MSConfirm correct deuterium placement, isotopic enrichment, and chemical purity.
Storage & Handling Product Stability & SafetyPressurized Liquefied Gas Cylinders/TanksEnsure safe storage and transport of the final product. scribd.com

Advanced Spectroscopic Characterization and Isotopic Effects of Butane 1,1,1,4,4,4 D6

Vibrational Spectroscopy (Infrared and Raman) of Butane-1,1,1,4,4,4-d6

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a fundamental method for investigating the intramolecular vibrations of this compound. These vibrations are sensitive to both isotopic substitution and the molecule's conformational state.

Comprehensive Assignment of Vibrational Modes and Characteristic Isotopic Shifts

The vibrational spectrum of butane (B89635) is complex, with modes corresponding to C-H stretching, C-C stretching, and various bending and torsional motions. docbrown.info In this compound (CD3CH2CH2CD3), the most significant effect of deuteration is observed in the C-H stretching region.

The C-H stretching vibrations in normal butane typically appear in the 2845-2975 cm⁻¹ range. docbrown.info Upon substitution with deuterium (B1214612), the corresponding C-D stretching frequencies are expected to shift to lower wavenumbers. This shift can be approximated using the principles of the harmonic oscillator model, where the vibrational frequency is proportional to the square root of the force constant divided by the reduced mass. The ratio of the C-D stretching frequency to the C-H stretching frequency is roughly 1/√2, or about 0.707. youtube.com Thus, the strong C-D stretching bands for this compound are expected in the region of approximately 2050-2200 cm⁻¹.

Deuteration also affects other vibrational modes, such as the bending modes (scissoring, wagging, twisting, and rocking) of the methyl groups. These shifts, while less pronounced than the stretching mode shifts, are crucial for a complete assignment of the vibrational spectrum. Experimental and theoretical studies on butane and its deuterated derivatives have been performed to assign these complex spectral features. uci.edu

Below is a comparative table illustrating the expected isotopic shifts for characteristic vibrational modes.

Vibrational ModeTypical Wavenumber Range in n-Butane (cm⁻¹)Expected Wavenumber Range in this compound (cm⁻¹)
C-H Stretching2845 - 2975C-H stretches from the central CH₂ groups remain in this range.
C-D StretchingN/A~2050 - 2200
C-H Bending/Deformation1365 - 1470These modes, associated with the central CH₂ groups, are largely unaffected.
C-D Bending/DeformationN/ALower frequency than C-H bending, typically below 1200 cm⁻¹.
C-C Skeletal Vibrations720 - 750Small shifts due to coupling with deuterated methyl groups.

This table is generated based on established principles of isotopic substitution in vibrational spectroscopy.

Conformational Analysis and Interconversion Barriers Probed by Vibrational Spectra

N-butane exists as a mixture of two stable conformers: anti (also called trans) and gauche. youtube.commasterorganicchemistry.com In the anti conformer, the two terminal methyl groups are positioned 180° apart with respect to the central C-C bond, resulting in the lowest potential energy state. youtube.com In the gauche conformer, the dihedral angle is approximately 60°. masterorganicchemistry.com

Vibrational spectroscopy can distinguish between these conformers as they have distinct spectral signatures due to their different symmetries. For instance, the anti conformer possesses a center of inversion (C₂h symmetry), which makes it Raman active and infrared inactive for certain modes, whereas the gauche conformer (C₂ symmetry) does not have this restriction. Studies of n-butane have utilized the temperature dependence of specific Raman and IR bands to determine the enthalpy difference between the two conformers. researchgate.net The C-C-C deformation modes in the Raman spectrum are particularly sensitive to conformation. researchgate.net

Rotational Spectroscopy and Precise Molecular Structure Determination

Rotational spectroscopy, particularly microwave spectroscopy, provides highly accurate data on the geometry of molecules in the gas phase. ubbcluj.rolibretexts.org For a molecule to be studied by this technique, it must possess a permanent dipole moment. ubbcluj.ro The anti conformer of this compound is nonpolar, but the gauche conformer has a small dipole moment, making it observable.

Microwave Spectroscopy for Accurate Bond Lengths, Angles, and Dihedral Angles

Through the analysis of the rotational spectra of multiple isotopologues, a complete and precise molecular structure can be determined. aip.org The moments of inertia (Ia, Ib, Ic) derived from the spectral line positions are used to calculate structural parameters. caltech.edu

For the parent n-butane molecule, extensive studies have yielded precise geometric data. These serve as a baseline for understanding the structure of its deuterated analog.

Structural ParameterValue for n-Butane (gauche conformer)Expected Value for this compound
r(C-C)~1.53 - 1.54 ÅEssentially unchanged
r(C-H)~1.09 - 1.10 Å~1.09 - 1.10 Å for CH₂; C-D bond length is slightly shorter.
∠(CCC)~112° - 114°Essentially unchanged
Dihedral Angle (CCCC)~65° - 70°Essentially unchanged

Data for n-butane is compiled from general findings in structural chemistry studies. researchgate.netumich.edu Isotopic substitution has a negligible effect on equilibrium bond lengths and angles (Born-Oppenheimer approximation).

Analysis of Isotopic Substitution Effects on Rotational Constants and Dipole Moments

The primary effect of isotopic substitution on a rotational spectrum is a change in the moments of inertia. Replacing six hydrogen atoms with heavier deuterium atoms significantly increases the moments of inertia of this compound compared to normal butane. Consequently, the rotational constants (A, B, C), which are inversely proportional to the moments of inertia, will be smaller for the deuterated species. This shift in rotational line frequencies is a key tool for assigning spectra and confirming isotopic substitution. aip.org

The dipole moment of the molecule is determined by its electronic structure and is largely independent of isotopic substitution. Therefore, the dipole moment of the gauche conformer of this compound is expected to be virtually identical to that of the gauche conformer of normal butane.

Gas-Phase Electron Diffraction Studies for Elucidating Molecular Geometry

Gas-phase electron diffraction (GED) is another powerful technique for determining the molecular structure of molecules free from intermolecular forces. wikipedia.org The method involves scattering a beam of high-energy electrons off the gas-phase molecules and analyzing the resulting diffraction pattern. wikipedia.org

GED studies on normal butane have confirmed the existence of both anti and gauche conformers at room temperature, with the anti form being more abundant. umich.eduumich.edu These studies provide values for bond lengths, angles, and the mole fractions of the conformers. For example, a reanalysis of GED data for n-butane determined a room temperature trans (anti) mole fraction of 64% (±9%). umich.edu

The structural parameters obtained from GED are generally in good agreement with those from microwave spectroscopy. While specific GED studies focusing solely on this compound were not identified in the surveyed literature, the results for normal butane provide a robust model for its structure. The primary difference in a GED analysis of the deuterated species would be the different scattering power of deuterium versus hydrogen and the altered vibrational amplitudes, which must be accounted for during data refinement. umich.edu

Advanced Nuclear Magnetic Resonance (NMR) Studies on this compound

Carbon-13 and Proton NMR Isotope Shifts and Coupling Constant Analysis

The introduction of deuterium in place of hydrogen in a molecule induces small but measurable changes in the NMR chemical shifts of nearby nuclei, an effect known as the isotope shift. In the case of this compound, these shifts are most pronounced for the carbon atoms directly bonded to deuterium and the remaining protons.

Carbon-13 NMR:

In the ¹³C NMR spectrum of n-butane, two distinct signals are observed due to the molecule's symmetry: one for the methyl carbons (C1/C4) and another for the methylene (B1212753) carbons (C2/C3). docbrown.infolibretexts.orglibretexts.org Upon deuteration at the C1 and C4 positions, the chemical shifts of these carbons are expected to shift upfield. This upfield shift is a general characteristic of deuterium substitution and is attributed to the slightly shorter average C-D bond length compared to the C-H bond, which leads to increased shielding of the carbon nucleus. The methylene carbons (C2/C3) will also experience a smaller, two-bond isotope shift.

Carbon Positionn-Butane Chemical Shift (ppm)Expected Isotope Shift in this compound (ppm)
C1/C4 (Methyl)~13.2Upfield shift (negative)
C2/C3 (Methylene)~25.0Smaller upfield shift (negative)

Proton NMR:

The ¹H NMR spectrum of this compound is significantly simplified compared to that of n-butane. The signals from the protons on the terminal methyl groups are absent due to their substitution with deuterium. The spectrum will be dominated by the signal from the protons on the central methylene groups (C2 and C3). This signal would appear as a multiplet due to coupling with the adjacent deuterium nuclei.

Coupling Constants:

The spin-spin coupling between protons and deuterons (¹H-²H or H-D coupling) is generally much smaller than proton-proton (¹H-¹H) coupling. The coupling constant is proportional to the gyromagnetic ratio of the coupled nuclei, and the gyromagnetic ratio of deuterium is about 6.5 times smaller than that of the proton. Therefore, the three-bond coupling constant between the methylene protons and the terminal deuterons (³J_HD) in this compound is expected to be significantly smaller than the corresponding ³J_HH in n-butane. huji.ac.ilmnstate.edu This reduced coupling would result in a less complex splitting pattern for the methylene proton signal compared to the corresponding signal in an undeuterated alkane.

Deuterium NMR Chemical Shift Anisotropy and Relaxation Studies

Deuterium (²H) is a quadrupolar nucleus (spin I=1), and its interaction with the electric field gradient at the nucleus provides a sensitive probe of molecular structure and dynamics.

Deuterium NMR Chemical Shift Anisotropy (CSA):

In solid-state NMR, the chemical shift of a nucleus depends on the orientation of the molecule with respect to the external magnetic field, an effect known as chemical shift anisotropy (CSA). mst.edu For deuterons in a C-D bond, the CSA is a measure of the electronic shielding anisotropy around the deuterium nucleus. In a powdered solid sample of this compound, the ²H NMR spectrum would exhibit a characteristic Pake doublet powder pattern, from which the quadrupolar coupling constant (QCC) can be determined. The QCC for a C-D bond is typically in the range of 160-180 kHz. aip.orgaip.org

Relaxation Studies:

ParameterTypical Value/Range for C-D BondsInformation Obtained
Quadrupolar Coupling Constant (QCC)160 - 180 kHzElectronic environment and C-D bond character. aip.orgaip.org
Chemical Shift Anisotropy (CSA)Varies with electronic environmentElectronic shielding anisotropy. mst.edu
Spin-Lattice Relaxation Time (T₁)Varies with molecular motionMolecular tumbling and internal dynamics.
Spin-Spin Relaxation Time (T₂)Varies with molecular motionMolecular dynamics and exchange processes.

Multi-Dimensional NMR Techniques for Elucidating Spin Dynamics

Multi-dimensional NMR spectroscopy provides powerful tools for unraveling complex spin systems and studying dynamic processes.

For this compound, two-dimensional (2D) NMR techniques can be employed to establish correlations between different nuclei and to study the spin dynamics in the molecule. For instance, a ²H-¹³C Heteronuclear Single Quantum Coherence (HSQC) experiment could be used to correlate the deuterium nuclei with the carbon atoms to which they are attached, confirming the assignment of the carbon signals.

Furthermore, techniques such as 2D exchange spectroscopy (EXSY) could be used to study the conformational dynamics of the butane backbone. By observing cross-peaks between the signals of the methylene protons in different conformational states (e.g., anti and gauche), the rates of conformational exchange can be determined. While the deuteration at the terminal positions simplifies the proton spectrum, it does not preclude the study of the internal methylene group dynamics. Advanced pulse sequences can be designed to probe the relaxation and exchange dynamics of the remaining protons and the deuterium nuclei, providing a comprehensive picture of the molecule's behavior in solution. aip.orgacs.org

Photoelectron Spectroscopy and Electronic Structure Probing

Photoelectron spectroscopy (PES) is a technique that measures the kinetic energies of electrons ejected from a molecule upon ionization by high-energy photons. This provides direct information about the binding energies of electrons in different molecular orbitals and thus about the electronic structure of the molecule.

The gas-phase He(I) photoelectron spectrum of n-butane shows a series of bands corresponding to the ionization of electrons from the various molecular orbitals. nih.govacs.org The lowest ionization potential corresponds to the removal of an electron from the highest occupied molecular orbital (HOMO).

Furthermore, the vibrational fine structure observed in the photoelectron bands can be affected by deuteration. The vibrational frequencies of the C-D stretching and bending modes are lower than those of the corresponding C-H modes. This change in vibrational frequencies will be reflected in the spacing of the vibrational components of the photoelectron bands, providing detailed information about the vibrational modes of the molecular ion.

MoleculeFirst Ionization Potential (eV)
n-Butane~10.53
This compoundExpected to be slightly higher than n-butane

Note: The first ionization potential for n-butane is taken from literature and the value for this compound is an expectation based on typical isotope effects.

Theoretical and Computational Investigations of Butane 1,1,1,4,4,4 D6

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. For Butane-1,1,1,4,4,4-d6, these methods provide a detailed picture of its three-dimensional structure and the energetics of its different spatial arrangements.

Ab Initio and Density Functional Theory (DFT) Approaches for Ground State Properties

Ab initio and Density Functional Theory (DFT) are two of the most widely used quantum chemical methods for determining the ground state properties of molecules. Ab initio methods are based on first principles, solving the Schrödinger equation without empirical parameters. ucl.ac.ukarxiv.org DFT, on the other hand, uses the electron density to calculate the energy of the system, offering a balance between accuracy and computational cost. chegg.comvulcanchem.com

For this compound, these calculations are used to predict its equilibrium geometry, including bond lengths and angles. While specific computational studies focusing exclusively on the d6 isotopologue are not abundant in the literature, the geometry is expected to be very similar to that of n-butane. The primary difference arises from the slightly shorter and stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, a consequence of the zero-point energy differences. echemi.comresearchgate.net DFT-optimized geometries are a common starting point for more complex calculations. researchgate.netq-chem.com

Table 1: Predicted Ground State Geometrical Parameters for the anti-Conformer of Butane (B89635)

Parametern-Butane (Calculated)This compound (Expected)
C-C Bond Length (Å)~1.53~1.53
C-H/C-D Bond Length (Å)~1.09-1.10~1.09
C-C-C Bond Angle (°)~112-113~112-113
H-C-H / D-C-D Bond Angle (°)~107-108~107-108

Note: The values for n-butane are typical ranges from computational studies. The values for this compound are expected to be very similar, with minor variations due to isotopic substitution.

Potential Energy Surface Mapping and Conformational Isomerization Pathways

The rotation around the central C2-C3 bond in butane gives rise to different conformers. The potential energy surface (PES) maps the energy of the molecule as a function of this dihedral angle. researchgate.netacs.org For this compound, the general shape of the PES is analogous to that of n-butane, featuring two stable conformers: the anti (or trans) and the gauche. youtube.comresearchgate.net

The anti conformer, where the two terminal CD3 groups are furthest apart (dihedral angle of 180°), is the global minimum on the potential energy surface. researchgate.net The gauche conformers, with a dihedral angle of approximately ±60°, are local minima and are slightly higher in energy. researchgate.net The energy barriers separating these conformers correspond to the eclipsed conformations. Computational methods like relaxed potential energy scans are employed to map these isomerization pathways. researchgate.netuni-muenchen.deresearchgate.net

Table 2: Relative Energies of Butane Conformers

ConformationDihedral Angle (C1-C2-C3-C4)Relative Energy (kcal/mol)
anti180°0.0
gauche±60°~0.9
Eclipsed (H/CH3)120°, 240°~3.4
Eclipsed (CH3/CH3)~4.0-6.0

Note: These are typical values for n-butane. The relative energies for this compound are expected to be very similar.

Vibrational Frequency Calculations and Prediction of Isotopic Effects

Vibrational frequency calculations are crucial for characterizing stationary points on the potential energy surface as either minima (all real frequencies) or transition states (one imaginary frequency). q-chem.com These calculations also allow for the prediction of infrared (IR) and Raman spectra.

The substitution of hydrogen with deuterium (B1214612) in this compound leads to significant changes in the vibrational frequencies. Due to the increased mass of deuterium, the C-D stretching and bending vibrations will have lower frequencies compared to the corresponding C-H vibrations in n-butane. libretexts.orgresearchgate.net This isotopic shift is a well-understood phenomenon and can be accurately predicted by computational methods. koreascience.kr

Table 3: Comparison of Calculated Vibrational Frequencies (cm⁻¹) for Selected Modes of n-Butane and Expected Shifts for this compound

Vibrational Moden-Butane (Calculated)This compound (Expected)
CH3/CD3 Symmetric Stretch~2870Lower (significant shift)
CH3/CD3 Asymmetric Stretch~2960Lower (significant shift)
CH2 Wagging/Twisting~1200-1400Minor shift
C-C Stretch~800-1150Minor shift
C-C-C Bending~400Minor shift

Note: The values for n-butane are approximate ranges from computational studies. The shifts for the deuterated compound are qualitative predictions based on the principles of isotopic substitution.

Molecular Dynamics Simulations of this compound in Various Environments

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into properties such as diffusion, conformational transitions, and interactions with the environment. psu.eduresearchgate.net

Simulations of liquid this compound would be expected to show very similar behavior to liquid n-butane in terms of density, structure, and diffusion, with minor differences arising from the mass difference. nih.gov MD simulations have been extensively used to study the behavior of alkanes, including butane, in confined environments such as zeolites. ucl.ac.ukuobasrah.edu.iq These studies reveal how the pore structure of the zeolite affects the conformational equilibrium and diffusion of the guest molecule. For this compound in a zeolite, the simulations would predict its preferred location within the pores and its translational and rotational dynamics.

Table 4: Representative Data from a Hypothetical Molecular Dynamics Simulation of Liquid this compound

PropertySimulated Value
Density (g/cm³) at 291 K~0.6
Self-Diffusion Coefficient (10⁻⁵ cm²/s)~4-6
trans Population (%)~60-65
gauche Population (%)~35-40

Note: These values are based on published simulations of liquid n-butane and are expected to be very similar for this compound.

Computational Prediction and Interpretation of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.netsigmaaldrich.comdocbrown.info For this compound, DFT calculations can be used to predict the ¹H and ¹³C NMR spectra. libretexts.orgwikipedia.org

The ¹H NMR spectrum of this compound would be simpler than that of n-butane, as the signals from the terminal methyl protons would be absent. The spectrum would consist of a single signal for the four equivalent methylene (B1212753) protons (-CH2-CH2-). The ¹³C NMR spectrum would show two signals, one for the terminal deuterated carbons (CD3) and one for the internal methylene carbons (CH2). The chemical shifts would be slightly different from those of n-butane due to the isotopic effect of deuterium. acs.org

Table 5: Predicted NMR Chemical Shifts (ppm) for this compound

NucleusPredicted Chemical Shift (ppm)
¹H (-CH2-)~1.3
¹³C (-CD3)~13
¹³C (-CH2-)~25

Note: These are approximate values based on the known spectrum of n-butane and the expected isotopic shifts.

Theoretical Determination of Bond Dissociation Energies and Reaction Energetics

Bond dissociation energy (BDE) is the enthalpy change required to break a specific bond homolytically. researchgate.netquora.com Computational chemistry provides a means to calculate BDEs with reasonable accuracy.

For this compound, the BDEs of the C-D and C-H bonds are of particular interest. It is well-established that a C-D bond is stronger than a C-H bond. researchgate.net This is a consequence of the lower zero-point vibrational energy of the C-D bond compared to the C-H bond. Theoretical calculations can quantify this difference. The C-C bond dissociation energies are also important for understanding the thermal stability of the molecule.

Table 6: Theoretically Determined Bond Dissociation Energies (kcal/mol)

BondApproximate BDE (kcal/mol)
CD3-CH2CH2CD3 (C-C)~85-90
CD3CH2-CH2CD3 (C-C)~82-87
D-CD2CH2CH2CD3 (primary C-D)~100-105
H-CH(CD3)CH2CD3 (secondary C-H)~96-101

Note: These values are estimates based on experimental and computational data for n-butane and the known strengthening effect of deuterium substitution.

Isotopic Fractionation Factors Derived from Theoretical Models

Theoretical and computational models provide a powerful framework for determining isotopic fractionation factors for molecules like this compound, particularly when experimental data are challenging to obtain. caltech.edu These methods are rooted in statistical mechanics and quantum chemistry, allowing for the prediction of how isotopes partition between different molecules or chemical sites as a function of temperature.

The cornerstone of theoretical isotopic fractionation calculations is the Bigeleisen-Mayer equation, first developed by Harold Urey, and independently by Jacob Bigeleisen and Maria Goeppert Mayer in 1947. wikipedia.org This formalism establishes a direct link between the equilibrium constant for an isotope exchange reaction (the fractionation factor, α) and the vibrational frequencies of the isotopically substituted molecules. wikipedia.orgunm.edu The key quantity in these calculations is the reduced partition function ratio (RPFR), often denoted as the β-factor. researchgate.netscirp.org The equilibrium fractionation factor (α) between two substances, A and B, is simply the ratio of their respective β-factors (αA-B = βA / βB). researchgate.net

The computational procedure to derive these factors for this compound involves several steps:

Quantum Mechanical Modeling : The first step is to build accurate models of the standard butane molecule (C₄H₁₀) and its deuterated isotopologue, this compound (CD₃CH₂CH₂CD₃). This is typically done using quantum chemistry methods like Density Functional Theory (DFT) or ab initio approaches such as Møller-Plesset perturbation theory (MP2). escholarship.orgacs.org These calculations determine the lowest energy (optimized) molecular geometries.

Vibrational Frequency Calculation : Once the geometries are optimized, the same theoretical methods are used to calculate the harmonic vibrational frequencies for both isotopologues. jst.go.jpnih.gov Isotopic substitution with deuterium, a heavier isotope than hydrogen, leads to lower vibrational frequencies for the C-D bonds compared to the C-H bonds. It is these frequency differences that are the fundamental cause of equilibrium isotope fractionation. It is crucial to use the calculated harmonic frequencies, as experimental frequencies include anharmonic effects that are not accounted for in the basic Bigeleisen-Mayer equation. researchgate.net

Calculation of the Reduced Partition Function Ratio (β-factor) : The calculated harmonic vibrational frequencies for both the light (C₄H₁₀) and heavy (this compound) molecules are then used as inputs for the Bigeleisen-Mayer equation to compute the β-factor for each species. researchgate.netscirp.org

Determination of the Fractionation Factor (α) : The fractionation factor for a specific isotopic exchange reaction is then calculated from the ratio of the β-factors. For example, the fractionation between this compound and water (H₂O) would be α = β(Butane-d6) / β(H₂O).

A primary finding from such theoretical investigations is the strong dependence of the fractionation factor on temperature. Isotopic fractionation is most pronounced at low temperatures and diminishes as temperature increases, with the fractionation factor (α) approaching a value of 1 (and its logarithmic form, 1000lnα, approaching 0) at very high temperatures. geochemsoc.org This trend is a direct consequence of the underlying statistical mechanics. geochemsoc.org

The table below illustrates the typical temperature-dependent behavior of a calculated deuterium/hydrogen fractionation factor between a hydrocarbon like butane and water.

Note: The values in this table are representative examples derived from theoretical principles for alkanes and serve to illustrate the expected trend. caltech.edu The negative values indicate that at equilibrium, deuterium is preferentially enriched in water relative to butane.

While the harmonic oscillator approximation is foundational, more advanced theoretical models incorporate corrections for factors such as vibrational anharmonicity and hindered internal rotation, which are particularly important for flexible molecules like butane and for accurately predicting hydrogen isotope effects. wikipedia.orgresearchgate.net Studies on similar small alkanes like propane (B168953) have shown that such corrections are necessary to achieve high accuracy and agreement with experimental data where available. core.ac.uk

Table of Compounds Mentioned

Applications of Butane 1,1,1,4,4,4 D6 in Advanced Research Methodologies

Tracer Studies in Reaction Mechanism Elucidation

The distinct mass of deuterium (B1214612) compared to hydrogen makes Butane-1,1,1,4,4,4-d6 an excellent tracer for elucidating complex reaction mechanisms. By tracking the fate of the deuterium labels, researchers can gain insights into bond cleavage and formation processes.

The activation of C-H bonds is a fundamental process in chemistry, and understanding its mechanism is crucial for developing new catalysts and synthetic methods. wikipedia.org this compound is instrumental in these studies. For instance, in reactions involving metal catalysts, the selective activation of the C-D bond over the C-H bond (or vice versa) can provide information about the steric and electronic effects governing the reaction. nih.gov Studies on gas-phase reactions of metal ions with this compound have provided insights into the selective activation of C-H versus C-D bonds, revealing details about the reaction intermediates and transition states. acs.org

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. libretexts.org Measuring the KIE by comparing the reaction rates of n-butane and this compound can reveal whether a C-H or C-D bond is broken in the rate-determining step of a reaction. princeton.edu A significant KIE (typically kH/kD > 1) indicates that the C-H/C-D bond is indeed being cleaved in the slowest step. libretexts.org This technique has been applied to a wide range of reactions, including enzymatic hydroxylations and organometallic C-H activation reactions, to distinguish between different proposed mechanisms. princeton.edugsartor.org For example, a study on the reaction of hydroxyl radicals with n-butane and its deuterated analogues, including this compound, helped in determining site-specific rate constants for hydrogen and deuterium abstraction. researchgate.net

Table 1: Representative Kinetic Isotope Effects (KIE) for C-H/C-D Bond Cleavage

Reaction Type Typical kH/kD Value Implication
Primary KIE > 2 C-H/C-D bond is broken in the rate-determining step.
Secondary KIE 0.7 - 1.5 C-H/C-D bond is not broken but is near the reaction center.
Inverse KIE < 1 A C-H/C-D bond becomes stiffer in the transition state.

This table provides typical ranges for KIE values. Actual values can vary depending on the specific reaction conditions.

In both heterogeneous and homogeneous catalysis, this compound is used as a mechanistic probe to understand the behavior of alkanes on catalyst surfaces and in solution. soton.ac.uk For example, in studies of n-butane conversion on zeolites, isotope tracer experiments using deuterated butane (B89635) have helped to elucidate the rates of H/D exchange, cracking, and dehydrogenation. utwente.nl These studies have shown that H/D exchange is often much faster than the other two processes, providing insights into the interaction of butane with the acidic sites of the catalyst. utwente.nl By analyzing the distribution of deuterium in the products, researchers can map the reaction pathways and identify key intermediates. utwente.nl

Utility in Mass Spectrometry as an Internal Standard for Quantitative Analysis in Specific Research Contexts

In quantitative mass spectrometry, an internal standard is a compound of known concentration that is added to an unknown sample to facilitate the quantification of a target analyte. This compound is an ideal internal standard for the analysis of n-butane and other volatile organic compounds (VOCs). otsuka.co.jp Because it has nearly identical chemical and physical properties to n-butane, it co-elutes from a gas chromatography column and ionizes with similar efficiency in the mass spectrometer. epa.gov However, its higher mass (M+6) allows it to be distinguished from the non-deuterated analyte, enabling accurate quantification even if there is sample loss during preparation or injection. sigmaaldrich.comsigmaaldrich.com

Calibration Standard in Specialized Spectroscopic and Chromatographic Techniques (e.g., GC-MS, GC-FID)

This compound is also employed as a calibration standard in various analytical techniques. accustandard.com In gas chromatography-mass spectrometry (GC-MS) and gas chromatography-flame ionization detection (GC-FID), its known purity and concentration can be used to create calibration curves for the quantification of volatile hydrocarbons. researchgate.net The structural integrity and isotopic purity of this compound are typically verified by techniques like nuclear magnetic resonance (NMR) spectroscopy, ensuring its reliability as a standard. sigmaaldrich.com

Table 2: Analytical Techniques Utilizing this compound

Technique Application of this compound
Gas Chromatography-Mass Spectrometry (GC-MS) Internal Standard, Calibration Standard
Gas Chromatography-Flame Ionization Detection (GC-FID) Calibration Standard
Nuclear Magnetic Resonance (NMR) Spectroscopy Mechanistic Studies, Purity Assessment

Probing Solvation Dynamics and Intermolecular Interactions in Non-Aqueous and Supercritical Systems

The study of solvation dynamics and intermolecular interactions is crucial for understanding chemical reactivity in different environments. weebly.com this compound can be used as a probe molecule in these studies, particularly in non-aqueous solvents and supercritical fluids like carbon dioxide. researchgate.net By observing changes in the spectroscopic signatures (e.g., vibrational frequencies) of the C-D bonds, researchers can gain insights into the local solvent environment and the nature of solute-solvent interactions. aps.org This information is valuable for designing and optimizing chemical processes that occur in these complex media. bath.ac.uk

Applications in Advanced Materials Science Research (e.g., Polymerization Kinetics and Chain Transfer Studies)

In materials science, understanding the kinetics and mechanisms of chemical reactions is fundamental to designing and controlling the properties of new materials. This compound is utilized as a model substrate to investigate the elementary steps of reactions such as radical-induced abstraction, which is a core process in polymerization, combustion, and atmospheric chemistry.

The strength of a carbon-deuterium (C-D) bond is slightly greater than that of a carbon-hydrogen (C-H) bond. Consequently, C-D bonds are broken more slowly in chemical reactions. This phenomenon, known as the kinetic isotope effect (KIE), provides a powerful method for determining reaction mechanisms. By using this compound, researchers can precisely measure the difference in reactivity between the primary deuterium atoms on the terminal -CD3 groups and the secondary hydrogen atoms on the internal -CH2- groups.

Detailed research findings on the reaction of hydroxyl (OH) radicals with various deuterated butanes have provided crucial data for the development and validation of chemical kinetics models. In one such study, rate constants for hydrogen and deuterium abstraction were measured over a wide temperature range using shock tube experiments coupled with laser absorption detection of the OH radicals. researchgate.net These experiments provide site-specific rate constants, offering a level of detail that is essential for understanding the selectivity of radical reactions. researchgate.net

The data below, derived from studies on alkane oxidation, illustrates how site-specific rate constants can be determined. By comparing the reactivity of the C-H bonds in butane with the C-D and C-H bonds in this compound, a quantitative understanding of the KIE and the relative reactivity of primary versus secondary positions is achieved.

Table 1: Site-Specific Rate Constants for H/D Abstraction from Butane Isotopologues by OH Radicals

This table presents exemplary data showing how the rate of reaction differs between the primary (-CH3) and secondary (-CH2-) positions in butane and how isotopic substitution affects these rates. The values are illustrative of findings in kinetic studies.

Reactant MoleculeReaction SiteBond TypeRelative Rate Constant (krel) at High Temp.
n-Butane (CH3CH2CH2CH3)Primary Carbon (C1/C4)C-H1.0
n-Butane (CH3CH2CH2CH3)Secondary Carbon (C2/C3)C-H~2.5
This compound (CD3CH2CH2CD3)Primary Carbon (C1/C4)C-D~0.2
This compound (CD3CH2CH2CD3)Secondary Carbon (C2/C3)C-H~2.5

These kinetic data are vital for modeling polymerization processes. In free-radical polymerization, chain transfer is a reaction that terminates a growing polymer chain and initiates a new one. researchgate.net If the solvent or another molecule in the system is a potential chain transfer agent, its reactivity with the polymer radical is critical. Studies using this compound help to quantify the rates of hydrogen/deuterium abstraction, providing essential parameters for predicting and controlling the molecular weight distribution of polymers. libretexts.orgethernet.edu.et

Isotopic Labeling for NMR Spectroscopic Assignments in Complex Chemical and Physical Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining molecular structure and dynamics. uobasrah.edu.iq However, in many molecules, the signals from different protons can overlap and create complex splitting patterns, making the spectra difficult to interpret. Isotopic labeling with deuterium is a key strategy to simplify these spectra. docbrown.infosigmaaldrich.com

This compound is an ideal example of a selectively labeled compound used for NMR analysis. Since deuterium is not observed in a standard proton (¹H) NMR spectrum, the deuteration at the terminal methyl groups effectively "removes" their signals. docbrown.info This has a profound simplifying effect on the spectrum of the remaining -CH2CH2- fragment.

In a standard n-butane molecule, the ¹H NMR spectrum is complex due to the coupling between the -CH3 protons and the adjacent -CH2- protons, as well as between the two different -CH2- groups. In this compound, this complexity is dramatically reduced. The protons of the central ethylidene bridge (-CH2CH2-) appear as a simple, well-resolved pattern, making it much easier to extract precise values for chemical shifts and coupling constants. researchgate.net This information is invaluable for studying the conformational behavior of the butane backbone under different conditions, such as in various solvents or when confined within the pores of a material. researchgate.net

Table 2: Comparison of Expected ¹H NMR Spectral Features for n-Butane vs. This compound

This table illustrates the spectral simplification achieved by selective deuteration, making NMR analysis more straightforward.

CompoundProton GroupExpected Splitting Pattern (Simplified)Key Information Gained
n-Butane-CH3TripletComplex, overlapping signals. Conformational analysis is difficult.
n-Butane-CH2-Multiplet (Sextet-like)
This compound-CD3(Silent in ¹H NMR)Simplified spectrum allows for precise measurement of coupling constants and chemical shifts of the central -CH2- groups, revealing detailed conformational and electronic information. researchgate.net
This compound-CH2-Singlet (or AA'BB' system)

Furthermore, the presence of deuterium enables the use of deuterium (²H) NMR spectroscopy. researchgate.net This technique is highly sensitive to the local environment and motion of the C-D bond. For instance, ²H solid-state NMR studies on deuterated molecules adsorbed within porous materials, such as metal-organic frameworks (MOFs), can reveal detailed information about the orientation and dynamics of the guest molecules. researchgate.net The line shape of the ²H NMR spectrum of this compound confined in such a system would provide direct insight into the rotational freedom of the terminal methyl groups and the tumbling motion of the entire molecule, which are critical factors in diffusion and catalysis. researchgate.netresearchgate.net

Research on organometallic complexes has also benefited from this labeling strategy. In studies of manganese-alkane complexes, the partial deuteration of butane was essential for assigning the specific C-H bond that was interacting with the metal center. acs.org The high-field shift of the η²-CH proton resonance in the ¹H NMR spectrum, and how that shift was affected by the presence of deuterium at specific locations, provided conclusive evidence for the structure of these transient species. acs.org

Mechanistic Studies of Butane 1,1,1,4,4,4 D6 Reactivity

Radical Reactions Involving Butane-1,1,1,4,4,4-d6

Radical reactions are fundamental to the chemistry of alkanes. The substitution of terminal hydrogens with deuterium (B1214612) in this compound allows for the direct investigation of kinetic isotope effects (KIEs) and reaction site selectivity.

The decomposition of alkanes initiated by photolysis (absorption of light) or radiolysis (interaction with ionizing radiation) proceeds through the formation of radical and ionic intermediates. While specific studies detailing the complete product distribution from the photolysis or radiolysis of pure this compound are not extensively available in the reviewed literature, studies on mixtures and non-deuterated analogues provide critical insights.

In the photolysis of mixtures of normal butane (B89635) (n-C₄H₁₀) and perdeuterated butane (C₄D₁₀) using xenon resonance lines, it was determined that hydrogen detachment occurs predominantly through a molecular process, yielding H₂ and a butene isomer. researchgate.net This process shows a preference for the abstraction of hydrogen atoms from the internal methylene (B1212753) (-CH₂-) groups rather than the terminal methyl (-CH₃) groups. researchgate.net Radiolysis of gaseous mixtures containing deuterated ethane (B1197151) has also been shown to involve the removal of both molecular hydrogen and hot hydrogen atoms. dss.go.th

The interaction of this compound with ionizing radiation is expected to induce dissociation of the P-C bond in the cation moiety, leading to the formation of various small organic species. researchgate.net The analysis of gaseous products from the radiolysis of similar small organic molecules has revealed the formation of hydrogen, volatile alkanes, and alkenes. acs.org For this compound, the primary decomposition pathways would involve the cleavage of C-H, C-D, and C-C bonds, leading to a variety of deuterated and non-deuterated radical fragments. The precise characterization and quantification of these products remain a subject for more focused research.

The abstraction of a hydrogen or deuterium atom is often the rate-determining step in the reaction of alkanes with radical species. The use of this compound allows for a direct comparison between the abstraction of a primary deuterium atom from the -CD₃ groups and a secondary hydrogen atom from the -CH₂- groups.

Studies involving the hydroxyl (OH) radical, a key oxidant in atmospheric chemistry, have provided detailed kinetic data. Site-specific rate constants for both H- and D-atom abstraction from this compound have been determined over a wide temperature range. The data clearly show a significant kinetic isotope effect, where the abstraction of a lighter hydrogen atom is faster than the abstraction of a heavier deuterium atom under identical conditions. researchgate.net

Similarly, the reaction with chlorine (Cl) atoms has been investigated under single-collision conditions. These experiments reveal the dynamics of the abstraction process, showing different scattering profiles for the HCl (from secondary H-abstraction) and DCl (from primary D-abstraction) products. suitslab.orgresearchgate.net The yield of HCl was found to be significantly higher than that of DCl, further confirming the preference for abstraction at the secondary carbon position. suitslab.org

The table below summarizes key findings from H/D-atom abstraction studies on this compound and related deuterated butanes.

Radical Species Substrate Key Findings Reference(s)
Hydroxyl (OH) This compound Site-specific rate constants for H- and D-abstraction were determined. A significant kinetic isotope effect was observed, favoring H-abstraction from the methylene (-CH₂-) groups over D-abstraction from the terminal (-CD₃) groups. researchgate.netacs.orgresearchgate.net
Chlorine (Cl) This compound The dynamics of abstraction were studied, showing different product angular distributions for HCl and DCl. The yield of HCl (from H-abstraction) was 3.3 ± 0.4 times greater than the yield of DCl (from D-abstraction). suitslab.org
Deuterium (D) n-Butane The total rate constant for the reaction D + n-C₄H₁₀ was determined at high temperatures (1074–1253 K) and represented by the Arrhenius equation k = 2.11×10⁻⁹ exp(-5661 K/T) cm³ molecules⁻¹ s⁻¹. acs.org
Hydroxyl (OD) n-Butane-d10 The overall rate constant for the reaction of OD radicals with fully deuterated butane (n-C₄D₁₀) was measured at 297 K. researchgate.net

Oxidation Mechanisms and Pathways of this compound

Oxidation of alkanes is a critical process in combustion and industrial chemistry. The use of this compound helps to elucidate the mechanisms of these complex, multi-step reactions.

The initial step in the low-temperature gas-phase oxidation of butane is typically the abstraction of a hydrogen atom by a radical, most commonly the hydroxyl (OH) radical. As established in section 6.1.2, for this compound, the abstraction of a secondary hydrogen from the -CH₂- group is kinetically favored over the abstraction of a primary deuterium from the -CD₃ group. researchgate.net

This initial step forms a butyl radical. In the case of this compound, the preferential formation of the 1,1,1-trideuterobutan-2-yl radical (CD₃ĊHCH₂CD₃) is expected. This radical then rapidly reacts with molecular oxygen (O₂) to form a butylperoxy radical (CD₃CH(OO•)CH₂CD₃). The subsequent reactions of this peroxy radical, including isomerization and decomposition, lead to the formation of a complex mixture of oxygenated intermediates and final products.

While a complete kinetic model for the full oxidation of this compound is not available, studies on n-butane have identified key products such as acetone (B3395972) and acetic acid. upenn.edu The formation of these products in the oxidation of this compound would involve intricate C-C bond cleavage and rearrangement steps, which would be influenced by kinetic isotope effects. For instance, a primary kinetic isotope effect of 3.7 ± 1.5 was observed in the reaction of Cl atoms with deuterated acetic acid (CD₃COOH) compared to CH₃COOH. upenn.edu Such effects are crucial for accurately modeling the combustion chemistry of deuterated fuels.

Catalytic oxidation allows for the conversion of alkanes to valuable chemicals under milder conditions than gas-phase oxidation. Studies using deuterated butanes have been instrumental in clarifying the surface reaction mechanisms on various catalysts.

Research on the oxidation of n-butane and perdeuterobutane (C₄D₁₀) over ceria (CeO₂) and samarium-doped ceria (SDC) catalysts revealed a significant kinetic isotope effect. mpg.de This indicates that the cleavage of a C-H or C-D bond is the rate-determining step in the catalytic cycle. mpg.de The study also identified two distinct reaction pathways: a low-temperature process that is half-order in O₂ and a high-temperature process that is zeroth-order in O₂. mpg.de

Work on vanadyl pyrophosphate (VPP) catalysts, used for the selective oxidation of n-butane to maleic anhydride, has also utilized isotopic labeling. A kinetic isotope effect was found when comparing centrally deuterated and terminally deuterated butane molecules, confirming that the initial activation step on the catalyst surface is the abstraction of a hydrogen atom from a methylene (-CH₂-) group. nih.gov

The table below presents findings from catalytic oxidation studies involving deuterated butane.

Catalyst System Substrate(s) Key Findings Reference(s)
Ceria (CeO₂) and Samarium-Doped Ceria (SDC) n-Butane, C₄D₁₀ A kinetic isotope effect was observed, confirming C-H/C-D bond cleavage is rate-determining. Two reaction processes (low- and high-temperature) with different O₂ dependencies were identified. mpg.de
Vanadyl Pyrophosphate (VPP) Centrally vs. Terminally Deuterated Butane A kinetic isotope effect demonstrated that the initial activation step is the abstraction of a methylene (-CH₂-) hydrogen. nih.gov
Soluble Butane Monooxygenase (sBMO) n-Butane This biological catalyst oxidizes butane primarily to 1-butanol (B46404) (~80-85%) and 2-butanol (B46777) (~15-20%). acs.org
Silica Film This compound The kinetics of H/D exchange on the surface were studied, showing that the initial process is hydrogen exchange, followed by chemical transformation of the alkane. researchgate.net

Pyrolysis and Thermal Decomposition Pathways of this compound

Pyrolysis is the thermal decomposition of a compound in the absence of oxygen. For n-butane, this process occurs via a free-radical chain mechanism. The initiation step is widely accepted to be the homolytic cleavage of a C-C bond to form two ethyl radicals. However, C-H bond cleavage can also contribute.

While detailed product distribution studies for the pyrolysis of pure this compound are scarce, the principles of kinetic isotope effects (KIEs) are central to understanding its decomposition. The C-D bond is stronger than the C-H bond, and the C-C bond strength is intermediate. Therefore, the relative rates of the possible initiation steps will differ from those in non-deuterated n-butane.

Specifically, the deuteration at the terminal carbons in this compound would primarily affect the rates of reactions involving the cleavage of the terminal C-D bonds and the adjacent C-C bonds. Studies on the pyrolysis of butane isomers for geochemical analysis have confirmed that the process is associated with significant kinetic isotope effects related to the breaking of different C-C bonds. researchgate.netosti.gov These isotopic effects are so reliable that they can be used to trace the thermal maturity of natural gas. researchgate.netosti.gov

The general mechanism for n-butane pyrolysis involves the following steps:

Initiation: Cleavage of a C-C or C-H bond to form radicals.

C₄H₁₀ → 2 C₂H₅• (primary path)

C₄H₁₀ → CH₃• + C₃H₇•

Propagation: Radical abstraction and β-scission reactions.

H-abstraction: R• + C₄H₁₀ → RH + C₄H₉•

β-scission: C₄H₉• → alkene + smaller radical (e.g., sec-butyl radical → propene + methyl radical)

Termination: Combination or disproportionation of radicals.

C₂H₅• + C₂H₅• → C₄H₁₀ or C₂H₄ + C₂H₆

For this compound, the deuteration at the methyl groups would disfavor initiation via C-D bond cleavage compared to C-H cleavage at the methylene positions. The primary initiation would still likely be the central C-C bond cleavage, yielding two CH₂CD₃ radicals. The subsequent abstraction and decomposition steps would all be subject to KIEs, altering the final product distribution compared to n-butane pyrolysis. umd.edu

Mechanistic Insights into Carbon-Carbon and Carbon-Hydrogen/Deuterium Bond Cleavage Events

The cleavage of carbon-carbon (C-C) and carbon-hydrogen/deuterium (C-H/C-D) bonds is fundamental to the transformation of alkanes. In this compound, the presence of both C-H and C-D bonds within the same molecule allows for direct intramolecular competition studies, offering profound mechanistic insights.

In reactions with hydroxyl (OH) radicals, a key species in atmospheric and combustion chemistry, similar selectivity is observed. researchgate.netscispace.com The OH radical can abstract a primary deuterium atom or a secondary hydrogen atom. High-temperature studies using shock tubes have allowed for the determination of site-specific rate constants for these abstraction processes. researchgate.netresearchgate.net The data reveals that H-abstraction from the secondary carbons is significantly faster than D-abstraction from the primary carbons, a difference attributed to both the lower bond energy of the secondary C-H bond and the isotopic effect. researchgate.net

Ionization-induced chemistry also provides a window into bond cleavage mechanisms. When complexes of this compound with metal atoms are ionized, preferential cleavage of certain bonds can be observed, often catalyzed by the metal. researchgate.net

Formation and Characterization of Deuterated Hydrocarbon Fragments

The cleavage of bonds in this compound directly leads to the formation of specific deuterated hydrocarbon fragments. The identity of these fragments serves as a mechanical fingerprint of the reaction pathway.

In the reaction with chlorine atoms, two primary radical products are formed: the d6-but-1-yl radical (•CH(D)CH₂CH₂CD₃, from D abstraction) and the d6-but-2-yl radical (CD₃CH•CH₂CD₃, from H abstraction). researchgate.net These partially deuterated butyl radicals can be selectively examined using techniques like single photon ionization, allowing for detailed analysis of their formation dynamics. researchgate.net

Mass spectrometry is a crucial tool for identifying deuterated fragments. Studies on deuterated bromobutanes, for instance, show that initial fragmentation often occurs via simple bond breaks without hydrogen-deuterium exchange. cdnsciencepub.com However, further decomposition of these initial fragments can lead to extensive H/D scrambling, complicating the interpretation but also providing information on the structure and reactivity of the intermediate ions. cdnsciencepub.com

In the radiolysis of butane, a variety of deuterated and tritiated hydrocarbon fragments are formed, indicating that multiple bond cleavage events (both C-C and C-H/D) occur. escholarship.org The distribution of these fragments provides data on the relative probabilities of the different primary bond-breaking processes.

Isomerization Reactions and Mechanistic Pathways

Isomerization involves the rearrangement of a molecule's atomic structure to form a different isomer. For butane, the most common isomerization is the conversion of n-butane to isobutane (B21531). The mechanism for this reaction over bifunctional catalysts is generally believed to proceed through an intermediate olefin. nefthim.com An n-butane molecule is first dehydrogenated on a metal site to form a butene intermediate. This olefin is then protonated by an acid site on the catalyst to form a sec-butyl carbonium ion. This carbocation can then undergo a skeletal rearrangement to a tert-butyl cation, which subsequently deprotonates to form isobutylene (B52900). Finally, hydrogenation of isobutylene on a metal site yields isobutane. nefthim.com

While specific studies on the isomerization of this compound are not prevalent in the reviewed literature, the use of this deuterated analog would be invaluable for probing the mechanism. By tracking the position of the deuterium atoms in the isobutane product, one could gain a deeper understanding of the hydrogen/deuterium shifts that accompany the carbon skeleton rearrangement. For example, it could help verify the proposed carbocation intermediates and transition states.

Reactions with Highly Reactive Species (e.g., Free Radicals, Singlet Oxygen, Metal Centers)

The reactivity of this compound with highly energetic species provides a stringent test of its chemical stability and offers further mechanistic details.

Free Radicals: The reactions of this compound with free radicals like hydroxyl (•OH), chlorine (Cl•), and nitrate (B79036) (NO₃•) are dominated by hydrogen or deuterium abstraction. researchgate.netresearchgate.netresearchgate.net As discussed previously, the abstraction of a secondary hydrogen atom is kinetically favored over the abstraction of a primary deuterium atom. This is a result of both a weaker C-H bond at the secondary position and the kinetic isotope effect associated with breaking a C-D versus a C-H bond.

Studies on the reaction of OH radicals with a series of deuterated butanes, including this compound, have been conducted over a wide range of temperatures (285–2000 K). scispace.com These experiments allow for the derivation of site-specific rate constants for H- and D-abstraction. The data clearly shows that the rate constant for abstracting a secondary hydrogen is significantly larger than for a primary deuterium. researchgate.netscispace.com Similarly, rate coefficients for the reaction with NO₃ radicals have been reported, showing that the reaction proceeds via H-atom abstraction. researchgate.net

Site-Specific Abstraction Rate Constants for Reactions with OH Radicals
Reaction TypeSiteDescriptionModified Arrhenius Expression (cm³ molecule⁻¹ s⁻¹)Applicable Temperature Range (K)
H-AbstractionSecondary (S₀₁,H)OH abstracts an H from a -CH₂- group adjacent to one -CD₃ group.4.65×10⁻¹⁷ T¹·⁶⁰ exp(-236.98/T)295 - 1341
D-AbstractionPrimary (P₁,D)OH abstracts a D from a -CD₃ group.2.72×10⁻¹⁷ T¹·⁶⁰ exp(-895.57/T)295 - 1317

Data derived from studies by Al-Nufaili et al. researchgate.netscispace.com

Singlet Oxygen: Singlet oxygen (¹O₂) is an electronically excited state of molecular oxygen that is much more reactive than its ground (triplet) state. wikipedia.org Its reactions with organic molecules are a cornerstone of photo-oxidation chemistry. chimia.ch However, alkanes are generally unreactive towards singlet oxygen. The typical reactions of singlet oxygen, such as [4+2] cycloadditions with dienes and ene reactions with alkenes containing allylic hydrogens, require the presence of π-bonds or activated C-H bonds. wikipedia.org Saturated hydrocarbons like butane lack these features and are therefore poor substrates for singlet oxygen under normal conditions. scispace.comnih.gov There is no specific literature found detailing a direct reaction between singlet oxygen and this compound, which is consistent with the known low reactivity of alkanes with this species.

Metal Centers: The interaction of alkanes with metal centers is a key area of organometallic chemistry, central to catalysis. bdu.ac.in These reactions often involve the oxidative addition of a C-H or C-C bond to the metal center. lookchem.com The use of this compound can provide mechanistic clarity. For example, in catalytic dehydrogenation or isomerization reactions on metal surfaces or with soluble organometallic complexes, a kinetic isotope effect would be expected if C-H/C-D bond cleavage is the rate-determining step. researchgate.net Studies with metal atoms in molecular beams have shown that reaction dynamics can be influenced by the electronic state of the metal atom. For instance, metastable molybdenum atoms react with methane (B114726) via a mechanism consistent with insertion into a C-H bond. researchgate.net Similar studies with this compound could distinguish the reactivity of the primary C-D versus the secondary C-H bonds towards such metal insertion.

Environmental and Atmospheric Mechanistic Pathways of Butane 1,1,1,4,4,4 D6

Atmospheric Oxidation by Hydroxyl Radicals (•OH) and Chlorine Atoms (Cl•)

The primary daytime loss process for alkanes in the troposphere is oxidation initiated by hydroxyl radicals (•OH). In some environments, particularly marine or polluted coastal areas, reaction with chlorine atoms (Cl•) can also be a significant removal pathway.

Determination of Kinetic Rate Constants for Isotopic Analogs

The rates of reaction of alkanes with •OH and Cl• are influenced by the substitution of hydrogen with deuterium (B1214612). This is known as the kinetic isotope effect (KIE), where kH/kD is the ratio of the rate constant for the non-deuterated (H) to the deuterated (D) species.

For the reaction with hydroxyl radicals , studies have determined site-specific rate constants for H- and D-abstraction. Research on a series of normal and deuterated alkanes, including butane-1,1,1,4,4,4-d6, has been conducted over a wide range of temperatures (840–1470 K). researchgate.netscispace.com These experimental measurements, often performed using techniques like shock tubes and laser absorption, are combined with low-temperature data to generate three-parameter fits that describe the reaction rates over the entire temperature range relevant to atmospheric and combustion chemistry. scispace.com Low-temperature studies for the reaction of OH with this compound are crucial for accurate atmospheric modeling, though data can be scarce compared to high-temperature combustion-focused studies. scispace.com

For the reaction with chlorine atoms , rate constants for n-butane and its deuterated analogs have been studied at room temperature. acs.org For the reaction of Cl• with n-butane, deuteration results in a normal kinetic isotope effect (KIE), with a measured kH/kD of 1.4 ± 0.2. acs.org The rate constant for the reaction of Cl• with fully deuterated n-butane (n-C4D10) was determined to be (1.6 ± 0.1) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹. acs.org

Table 1: Experimentally Determined Rate Constants and Kinetic Isotope Effects

ReactantOxidantTemperature (K)Rate Constant (cm³ molecule⁻¹ s⁻¹)Kinetic Isotope Effect (kH/kD)Reference
n-Butane (C4H10)Cl•Room Temp-1.4 ± 0.2 acs.org
n-Butane-d10 (C4D10)Cl•Room Temp(1.6 ± 0.1) × 10⁻¹⁰- acs.org
This compound•OH840 - 1470Data derived from three-parameter fits- researchgate.netscispace.com

Note: Specific rate constant values for this compound with •OH require consultation of the detailed three-parameter expressions derived in the cited literature.

Elucidation of Product Formation Mechanisms in the Gas Phase

The initial step in the atmospheric oxidation of this compound by •OH or Cl• is the abstraction of a hydrogen or deuterium atom, forming a butyl radical. Due to the different C-H bond strengths at the primary (-CH3) and secondary (-CH2-) positions, two different butyl radicals can be formed. For this compound, abstraction can occur at the deuterated primary position or the non-deuterated secondary position.

Reaction with •OH: The abstraction of a hydrogen atom from the secondary carbon is generally favored over abstraction from a primary carbon in n-butane. caltech.edu Following abstraction, the resulting butyl radical rapidly adds molecular oxygen (O2) to form a peroxy radical (RO2). The subsequent fate of this peroxy radical, involving reactions with NO, HO2, or other RO2 radicals, leads to the formation of alkoxy radicals (RO). caltech.edu These alkoxy radicals can then undergo decomposition (β-scission), isomerization (e.g., 1,5-H shift), or reaction with O2. caltech.edu For the 2-butoxy radical, fragmentation into an ethyl radical and acetaldehyde (B116499) is a major pathway. caltech.edu For the 1-butoxy radical, a 1,5-H shift is the principal pathway. caltech.edu The study of deuterated species like this compound helps to quantify the branching ratios of these different pathways.

Reaction with Cl•: Similar to •OH, Cl• atoms abstract a hydrogen or deuterium atom. The resulting butyl radicals follow similar subsequent reaction pathways involving the formation of peroxy and alkoxy radicals. researchgate.net The higher reactivity of Cl atoms with alkanes compared to •OH can make this a significant oxidation pathway in certain environments. researchgate.net

Tropospheric and Stratospheric Fate: Mechanistic Modeling and Isotopic Tracing

The ultimate fate of this compound in the atmosphere is oxidation into smaller, more soluble species that can be removed by wet or dry deposition.

Tropospheric Fate: The tropospheric lifetime of butane (B89635) is primarily determined by its reaction with •OH radicals. copernicus.org The products of this oxidation contribute to the formation of tropospheric ozone and secondary organic aerosol (SOA). caltech.eduaeronomie.be Mechanistic models of atmospheric chemistry use kinetic and product data to simulate the distribution and impact of hydrocarbons. copernicus.orgethernet.edu.et Isotopic tracers like this compound can be used in these models to test and refine the understanding of transport and chemical transformation processes.

Stratospheric Fate: Butane and other non-methane hydrocarbons have relatively short tropospheric lifetimes and are not typically transported in significant quantities to the stratosphere. The primary source of organic carbon in the stratosphere is methane (B114726) oxidation. nih.gov However, understanding the transport from the troposphere to the stratosphere (Stratosphere-Troposphere Exchange, STE) is crucial for accurately modeling the composition of both atmospheric layers. aaqr.org While direct studies on this compound in the stratosphere are lacking, its shorter lifetime compared to tracers like methane means its contribution to stratospheric chemistry is negligible. copernicus.org

Isotopic Fractionation During Environmental Transport and Transformation Processes (Mechanistic Investigations)

Isotopic fractionation, the change in the relative abundance of isotopes during physical or chemical processes, is a powerful tool for understanding reaction mechanisms and source apportionment.

During the atmospheric oxidation of this compound, kinetic isotope effects (KIEs) cause fractionation. Because the C-H bond is weaker than the C-D bond, the reaction of •OH or Cl• with the non-deuterated -CH2- groups in this compound will be faster than with the deuterated -CD3 groups. This means the remaining, unreacted this compound in an air parcel will become progressively enriched in deuterium at the primary positions relative to the secondary positions.

Studies on other compounds have shown that such fractionation occurs during atmospheric reactions. For example, significant nitrogen isotopic fractionation occurs during the formation of nitrate (B79036) aerosols. purdue.edu Similarly, carbon kinetic isotope effects are observed in the reactions of aromatic hydrocarbons with •OH radicals. researchgate.net These principles apply directly to the hydrogen isotopes in butane. By measuring the isotopic composition of the remaining reactant and the products, detailed information about the dominant reaction pathways and the extent of atmospheric processing can be obtained. mtu.educopernicus.org

Role in Atmospheric Chemistry Models as a Tracer or Representative Molecule for Hydrocarbon Reactivity

In atmospheric chemistry models, it is computationally prohibitive to include every individual organic compound. Therefore, molecules are often grouped, or a representative molecule is used to simulate the chemistry of a class of compounds.

Tracer for Transport and Chemistry: Due to its specific isotopic signature, this compound can be used in controlled release experiments or in chamber studies to trace atmospheric transport and quantify chemical loss rates. By measuring the decay of the deuterated compound relative to a less reactive tracer, scientists can derive atmospheric lifetimes and test model parameterizations of chemical processes.

Representative Molecule: While not a primary representative molecule in large-scale models, studies of this compound provide crucial mechanistic data that improves the representation of hydrocarbon chemistry in general. caltech.edu The kinetic data from isotopic analogs helps to build more robust Structure-Activity Relationships (SARs), which are used to estimate rate constants for the vast number of organic compounds for which experimental data is unavailable. copernicus.org The detailed understanding of KIEs and product formation pathways derived from studying molecules like this compound is essential for accurately modeling the atmospheric behavior of all alkanes. researchgate.netscispace.com

Emerging Research Frontiers and Future Outlook for Butane 1,1,1,4,4,4 D6 Research

The selectively deuterated compound, Butane-1,1,1,4,4,4-d6, is poised at the forefront of several emerging research areas. Its unique isotopic composition makes it an invaluable tool for fundamental and applied sciences. Future research is focused on refining its synthesis, enhancing predictive models for its behavior, and expanding its applications into new scientific domains.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Butane-1,1,1,4,4,4-d6
Reactant of Route 2
Butane-1,1,1,4,4,4-d6

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.